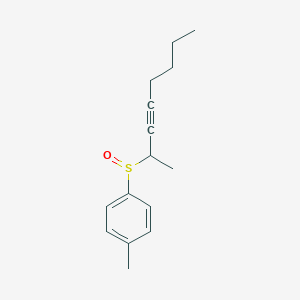

1-Methyl-4-(oct-3-yne-2-sulfinyl)benzene

Description

Properties

CAS No. |

61783-60-6 |

|---|---|

Molecular Formula |

C15H20OS |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

1-methyl-4-oct-3-yn-2-ylsulfinylbenzene |

InChI |

InChI=1S/C15H20OS/c1-4-5-6-7-8-14(3)17(16)15-11-9-13(2)10-12-15/h9-12,14H,4-6H2,1-3H3 |

InChI Key |

LUISCWIRUZDKGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C)S(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Comparisons

Sulfur Oxidation State

- Sulfinyl (S=O) : Present in the target compound and 1-methyl-4-(2-propenylsulfinyl)benzene. Sulfoxides are polar and can act as chiral centers, influencing reactivity and biological interactions .

- Sulfonyl (SO₂): Found in 1-methyl-4-[(2-phenoxyethyl)sulfonyl]benzene. Sulfones are more oxidized, less reactive, and often used in high-stability applications like polymers .

- Thioether (S-): In 1-methyl-4-(methylthio)benzene, the sulfur is unoxidized, making it less polar and more lipophilic .

Substituent Chain

- Oct-3-yne: The long alkyne chain in the target compound enhances hydrophobicity and enables click chemistry applications (e.g., cycloadditions). This is absent in shorter-chain analogs like the propenyl or phenoxyethyl derivatives .

Research Findings and Data

Stability and Reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-(oct-3-yne-2-sulfinyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of sulfinyl-containing aromatic compounds often involves alkylation or sulfinylation reactions. For example, Friedel-Crafts alkylation has been utilized for structurally related benzene derivatives (e.g., 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene) . Optimizing reaction conditions, such as using degassed solvents (e.g., CH₂Cl₂) and catalysts like 4CzIPN in photoredox reactions, can improve yields. Column chromatography (SiO₂, pentane:EtOAc gradients) is effective for purification, as demonstrated in the synthesis of analogous alkyne-containing aromatics .

Q. How can researchers characterize the sulfinyl group in this compound using spectroscopic and crystallographic techniques?

- Methodological Answer : The sulfinyl group’s electronic and steric properties can be analyzed via:

- NMR Spectroscopy : ¹H and ¹³C NMR to detect deshielding effects on adjacent protons and carbons.

- X-ray Crystallography : Structural parameters (e.g., bond angles and torsional strains) can be resolved, as seen in sulfonate ester analogs (e.g., 2-Methyl-3-[(4-methylphenyl)sulfonyloxy]propyl sulfonate) .

- Mass Spectrometry : High-resolution MS (e.g., EPA/NIH databases) confirms molecular weight and fragmentation patterns for sulfinyl derivatives .

Q. What are the stability and storage requirements for sulfinyl-containing compounds like this compound?

- Methodological Answer : Sulfinyl groups are prone to oxidation and hydrolysis. Storage under inert atmospheres (e.g., N₂ or Ar) at room temperature is recommended, as noted for 1-Methyl-4-(methylsulfinyl)benzene . Stability assays should monitor degradation via HPLC (using sodium 1-octanesulfonate buffer at pH 4.6) to detect byproducts .

Advanced Research Questions

Q. How does the electronic configuration of the sulfinyl group influence reactivity in cross-coupling or cyclopropanation reactions?

- Methodological Answer : The sulfinyl group’s electron-withdrawing nature polarizes adjacent bonds, affecting regioselectivity in reactions. For example, in cyclopropane derivatives (e.g., 1-Methyl-4-[(1,2,3-triphenylcyclopropyl)sulfinyl]benzene), the sulfinyl moiety stabilizes transition states via conjugation, enabling stereoselective synthesis . Computational studies (e.g., QSPR/QSAR models) can predict reactivity by correlating Hammett σ values with reaction outcomes .

Q. What strategies resolve contradictions in reported biological activities of sulfinyl-containing aromatic compounds?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions. Standardizing protocols is critical:

- Dose-Response Curves : Use logarithmic dilution series to identify IC₅₀/EC₅₀ values.

- Control Experiments : Include reference compounds (e.g., 4-methylbenzenesulfonamide derivatives) to validate target-specific effects .

- Metabolic Stability Tests : Assess compound degradation in biological matrices using LC-MS .

Q. How can the sulfinyl group be leveraged to design advanced materials with tailored electronic or optical properties?

- Methodological Answer : Sulfinyl groups introduce asymmetry and polarizability, which are exploitable in:

- Conductive Polymers : Incorporate into π-conjugated systems (e.g., polyaniline derivatives) to enhance charge transport.

- Nonlinear Optical Materials : Hyperpolarizability measurements (e.g., EFISH experiments) quantify second-harmonic generation potential, as seen in selanyl analogs (e.g., 4-[(but-2-yn-1-yl)selanyl]benzenesulfonamide) .

- Crystal Engineering : Sulfinyl-oxygen interactions guide supramolecular assembly, as demonstrated in sulfonate ester crystals .

Q. What are the challenges in scaling up the synthesis of this compound for bulk material studies?

- Methodological Answer : Key challenges include:

- Purification : Replace column chromatography with recrystallization or continuous flow systems.

- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.5 equiv of alkyne reagents) to minimize side reactions .

- Safety Protocols : Handle volatile intermediates (e.g., trifluoroethoxy derivatives) in fume hoods due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.